5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine
Overview
Description
5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine: is an organic compound that features a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine typically involves the reaction of 5-methyl-2-hydroxyaniline with 4-methylpiperidine in the presence of a suitable base and solvent. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the piperidine moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a ligand in receptor studies, helping to elucidate the binding mechanisms of various receptors .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds .
Mechanism of Action
The mechanism of action of 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Melperone: A piperidine derivative used as an antipsychotic.
Diphenidol: Another piperidine derivative with antiemetic properties.
Dyclonine: A local anesthetic with a piperidine structure.
Eperisone: A muscle relaxant with a piperidine moiety.
Cycrimine: An anticholinergic agent with a piperidine ring.
Uniqueness: Its structure allows for targeted interactions with specific receptors, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-methyl-2-[2-(4-methylpiperidin-1-yl)ethoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12-5-7-17(8-6-12)9-10-18-15-4-3-13(2)11-14(15)16/h3-4,11-12H,5-10,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGAVHDYBYEUTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=C(C=C(C=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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